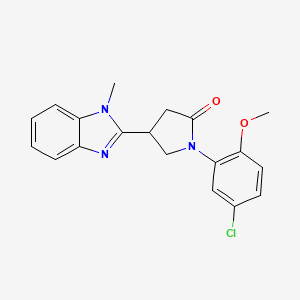
1-(5-chloro-2-methoxyphenyl)-4-(1-methyl-1H-benzimidazol-2-yl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-chloro-2-methoxyphenyl)-4-(1-methyl-1H-benzimidazol-2-yl)pyrrolidin-2-one, also known as Cmpd-7, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Molecular Interactions and Stability
The molecular structure of benzimidazole derivatives, which includes compounds similar to 1-(5-chloro-2-methoxyphenyl)-4-(1-methyl-1H-benzimidazol-2-yl)pyrrolidin-2-one, has been extensively studied for their tautomeric properties, conformations, and stability. These compounds demonstrate significant interactions at the molecular level, particularly in binding to protein receptors, which are crucial in understanding their therapeutic potential, especially in anti-cancer properties. For instance, specific benzimidazole derivatives have been shown to have strong binding affinities with protein receptors, indicating potential applications in cancer treatment (Karayel, 2021).
Chemical Synthesis and Transformations
The chemical synthesis of benzimidazole derivatives has been a subject of interest due to their potential therapeutic uses. These compounds can undergo various chemical transformations, leading to the formation of novel structures with potential biological activities. For instance, certain reactions involving benzimidazole derivatives lead to the formation of compounds with unique structural frameworks, such as the novel 20π antiaromatic system or benzimidazole-based structures with potential antibacterial properties (Abe et al., 1990), (Zhukovskaya et al., 2017).
Antioxidant and Antibacterial Properties
Benzimidazole derivatives have been investigated for their antioxidant and antibacterial properties. Compounds structurally related to this compound have shown promising results as potent antioxidants and antibacterial agents. These properties are critical for the development of new therapeutic agents, as oxidative stress and bacterial infections are common targets in medical treatments (Tumosienė et al., 2019), (Rai et al., 2009).
Eigenschaften
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-4-(1-methylbenzimidazol-2-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2/c1-22-15-6-4-3-5-14(15)21-19(22)12-9-18(24)23(11-12)16-10-13(20)7-8-17(16)25-2/h3-8,10,12H,9,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZXQXNRQRDXJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=C(C=CC(=C4)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-fluorophenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2401521.png)
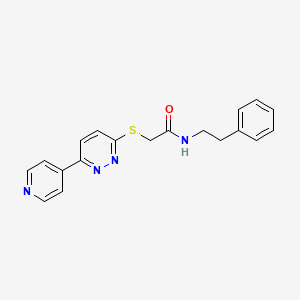
![(3As,6aR)-3a-fluoro-2-phenylmethoxycarbonyl-3,4,5,6-tetrahydro-1H-cyclopenta[c]pyrrole-6a-carboxylic acid](/img/structure/B2401524.png)
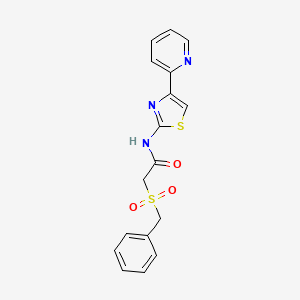
![1-[1-(4-Chlorophenyl)cyclopropyl]ethanamine](/img/structure/B2401527.png)

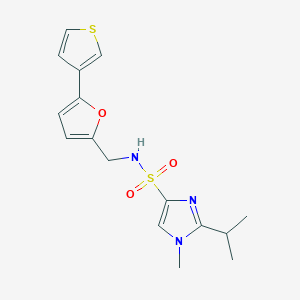
![8-(4-Ethoxybenzoyl)-6-[(4-fluorophenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2401534.png)
![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isobutyloxalamide](/img/structure/B2401535.png)
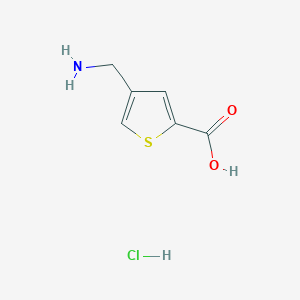
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2401538.png)
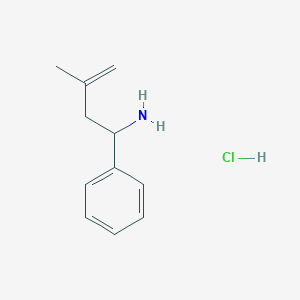
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)propanamide](/img/structure/B2401542.png)
![N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2401543.png)